BS2G Crosslinker (disodium)
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Overview
Description
BS2G Crosslinker (disodium) is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is an amine-reactive, water-soluble, homobifunctional protein crosslinker .
Synthesis Analysis
Crosslinking protein interactions with BS2G-d0/d4 reagents generates distinctive mass patterns in which crosslinked peptides differ by 4 mass units after enzymatic digestion of the crosslinked protein or protein complex .Molecular Structure Analysis
The molecular weight of BS2G Crosslinker (disodium) is 530.35 and its formula is C13H12N2Na2O14S2 . The SMILES representation is O=C (ON1C (C (S (=O) (O [Na])=O)CC1=O)=O)CCCC (ON2C (C (S (=O) (O [Na])=O)CC2=O)=O)=O .Chemical Reactions Analysis
The reaction of BS2G Crosslinker involves allowing the sample to react at room temperature for 45 minutes to 1 hour . Unreacted BS2G crosslinking reagent is then quenched with 25 mM to 60 mM Tris and allowed to react for 10-15 minutes at room temperature .Physical And Chemical Properties Analysis
BS2G Crosslinker (disodium) is water-soluble . It has a molecular weight of 530.35 and its formula is C13H12N2Na2O14S2 . The product should be stored under the recommended conditions in the Certificate of Analysis .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINCQYPCQMBZSX-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2Na2O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BS2G Crosslinker (disodium) |
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